molecular formula C8H10O2S B1329650 Ethyl 2-thiopheneacetate CAS No. 57382-97-5

Ethyl 2-thiopheneacetate

Cat. No.: B1329650
CAS No.: 57382-97-5
M. Wt: 170.23 g/mol
InChI Key: QSUANHXENVRFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-thiopheneacetate, also known as ethyl thiophene-2-acetate, is an organic compound with the molecular formula C8H10O2S. It is an ester derived from thiophene-2-acetic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-thiopheneacetate can be synthesized through the esterification of thiophene-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-thienylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thiopheneacetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl 2-thienylmethanol.

    Substitution: Halogenated or nitrated derivatives of ethyl 2-thienylacetate.

Scientific Research Applications

Ethyl 2-thiopheneacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-thienylacetate largely depends on its chemical structure and the functional groups present. The thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release thiophene-2-acetic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-thiopheneacetate can be compared with other similar compounds, such as:

    Ethyl 2-furylacetate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 2-thienylacetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-thienylacetate: Similar structure but with the acetate group attached to the 3-position of the thiophene ring.

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs. The sulfur atom in the thiophene ring contributes to its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUANHXENVRFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205977
Record name Ethyl 2-thienylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57382-97-5
Record name 2-Thiopheneacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57382-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-thienylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057382975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-thienylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-thienylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-thiopheneacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-thiopheneacetate
Reactant of Route 3
Ethyl 2-thiopheneacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-thiopheneacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-thiopheneacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-thiopheneacetate
Customer
Q & A

Q1: What is the significance of finding Ethyl 2-thienylacetate in the Fomitopsis meliae extract?

A1: The presence of Ethyl 2-thienylacetate in the Fomitopsis meliae extract is significant because this extract exhibited antibacterial activity against common human pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. [] While further research is needed to definitively link Ethyl 2-thienylacetate to this observed antimicrobial activity, its presence in the active extract makes it a compound of interest for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.